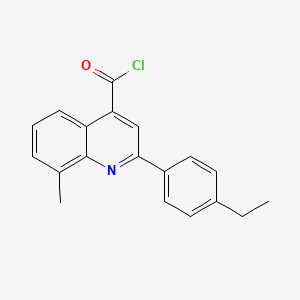

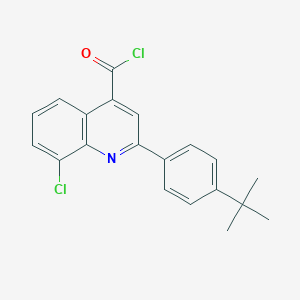

![molecular formula C14H15ClN4O B1393968 6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine CAS No. 959706-26-4](/img/structure/B1393968.png)

6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine

Vue d'ensemble

Description

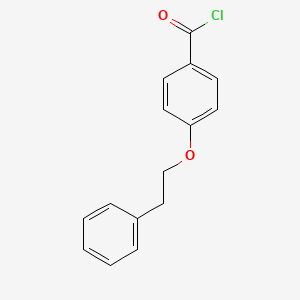

6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine is a chemical compound with the CAS number 959706-26-4 . It is used for research purposes and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular formula of this compound is C14H15ClN4O. Its molecular weight is 290.75 g/mol.Applications De Recherche Scientifique

Central Nervous System Activities

Compounds related to 6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine have been studied for their potential activities on the central nervous system. For instance, Barlin et al. (1992) reported the synthesis of various imidazo pyridines and their analogs, assessing their potential for displacing [3H]diazepam from rat brain membranes, which is indicative of possible central nervous system activities (Barlin, Davies, Ireland, Ngu, & Zhang, 1992).

Antimicrobial and Anticancer Properties

Several studies have explored the antimicrobial and anticancer properties of compounds structurally similar to 6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine. For example, Zaki et al. (2020) synthesized a series of pyrazolo[3,4-b]selenolo[3,2-e]pyrazines and evaluated their potential as antimicrobial and anticancer agents (Zaki, Abdul-Malik, Saber, Radwan, & El-Dean, 2020). Similarly, Shamroukh et al. (2007) synthesized pyrazolopyranotriazolopyrimidine derivatives and evaluated their antimicrobial activity (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).

Fluorescence and Brightening Properties

The fluorescence properties of compounds related to 6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine have been explored. Rajadhyaksha and Rangnekar (2007) synthesized pyrazolo[4',3': 5,6] pyrido[1,2-a] benzimidazole derivatives and studied their fluorescence properties, finding applications as fluorescent brighteners on polyester fibers (Rajadhyaksha & Rangnekar, 2007).

Antiviral and Antibacterial Activity

Research has also been conducted on the antiviral and antibacterial properties of similar compounds. Gobis et al. (2006) synthesized 6-methoxypyrazine derivatives and evaluated their antibacterial activity, indicating potential for therapeutic applications (Gobis, Foks, Zuralska, & Kędzia, 2006).

Safety And Hazards

The safety precautions for handling this compound include obtaining special instructions before use, not handling until all safety precautions have been read and understood, keeping away from heat/sparks/open flames/hot surfaces, not spraying on an open flame or other ignition source, keeping/store away from clothing/combustible materials, taking any precaution to avoid mixing with combustibles, not allowing contact with air, keeping away from any possible contact with water, because of violent reaction and possible flash fire, keeping wetted, handling under inert gas, protecting from moisture, keeping container tightly closed, keeping only in original container, keeping cool, grounding/bonding container and receiving equipment, using explosion-proof electrical/ventilating/lighting/equipment, using only non-sparking tools, taking precautionary measures against static discharge, keeping reduction valves free from grease and oil, not subjecting to grinding/shock/friction, not piercing or burning pressurized container, even after use, not breathing dust/fume/gas/mist/vapours/spray, avoiding breathing dust/fume/gas/mist/vapours/spray, not getting in eyes, on skin, or on clothing, avoiding contact during pregnancy/while nursing, washing hands thoroughly after handling, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, not allowing contaminated work clothing out of the workplace, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

7-chloro-12-methoxy-5-methyl-3-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c1-4-5-10-16-8(2)12-13(15)17-9-6-7-11(20-3)18-14(9)19(10)12/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSMQQKJOUZUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

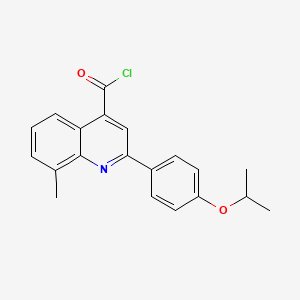

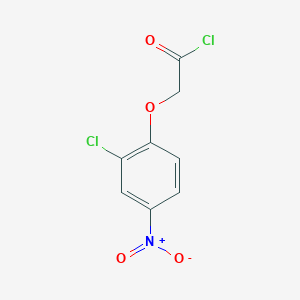

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)

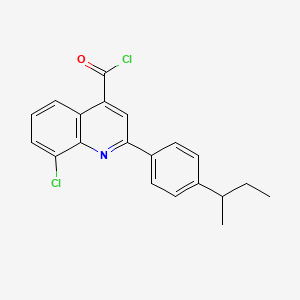

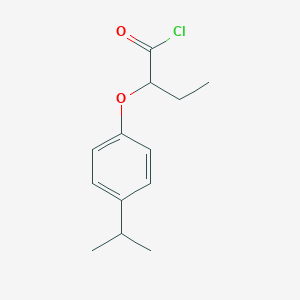

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)

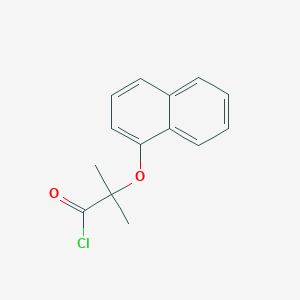

![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)